molecular formula C24H22O9 B142523 1,10-dihydroxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one CAS No. 132417-97-1

1,10-dihydroxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one

Cat. No. B142523
M. Wt: 454.4 g/mol
InChI Key: ZGDUJABECFPJCG-NYPUNPOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,10-dihydroxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one, also known as Naringenin Chalcone, is a flavonoid that is found in many plants, including citrus fruits. It has been studied extensively for its potential health benefits, including its antioxidant, anti-inflammatory, and anti-cancer properties.

Mechanism Of Action

The mechanism of action of 1,10-dihydroxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one Chalcone is not fully understood, but it is believed to be due to its ability to interact with various proteins and enzymes in the body. It has been shown to inhibit the activity of certain enzymes, such as tyrosinase and cyclooxygenase-2, which are involved in the production of melanin and inflammation, respectively. It has also been shown to activate certain proteins, such as AMP-activated protein kinase (AMPK), which plays a role in regulating energy metabolism in the body.

Biochemical And Physiological Effects

1,10-dihydroxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one Chalcone has been shown to have a number of biochemical and physiological effects in the body. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which can help to protect cells from oxidative damage. It has also been shown to reduce the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which can help to reduce inflammation in the body. Additionally, 1,10-dihydroxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one Chalcone has been shown to have anti-obesity effects, as it can help to regulate lipid metabolism and reduce adipocyte differentiation.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1,10-dihydroxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one Chalcone in lab experiments is that it is a natural compound that is found in many plants, which makes it relatively easy to obtain. It is also relatively stable and has a low toxicity, which makes it safe to use in experiments. However, one of the limitations of using 1,10-dihydroxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one Chalcone in lab experiments is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer to cells or animals in experiments.

Future Directions

There are many potential future directions for research on 1,10-dihydroxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one Chalcone. One area of research could be to investigate its potential as a treatment for various diseases, such as cancer, diabetes, and cardiovascular disease. Additionally, further research could be done to better understand its mechanism of action and how it interacts with various proteins and enzymes in the body. Finally, research could be done to develop new methods for synthesizing 1,10-dihydroxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one Chalcone that are more efficient and cost-effective.

Synthesis Methods

1,10-dihydroxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one Chalcone can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. One of the most commonly used methods for synthesizing 1,10-dihydroxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one Chalcone is the Claisen-Schmidt condensation reaction, which involves the reaction of 2-hydroxyacetophenone with 4,6-dimethoxyresorcinol in the presence of a base catalyst.

Scientific Research Applications

1,10-dihydroxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one Chalcone has been the subject of many scientific studies due to its potential health benefits. It has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals. It also has anti-inflammatory properties, which can help to reduce inflammation in the body. Additionally, 1,10-dihydroxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one Chalcone has been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

CAS RN

132417-97-1

Product Name

1,10-dihydroxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one

Molecular Formula

C24H22O9

Molecular Weight

454.4 g/mol

IUPAC Name

1,10-dihydroxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one

InChI

InChI=1S/C24H22O9/c1-9-6-13-17(15(26)7-9)12-8-16(32-24-21(29)20(28)19(27)10(2)31-24)18-11(4-3-5-14(18)25)22(12)33-23(13)30/h3-8,10,19-21,24-29H,1-2H3/t10-,19-,20+,21+,24-/m0/s1

InChI Key

ZGDUJABECFPJCG-NYPUNPOJSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C3C(=C4C(=C2)C5=C(C=C(C=C5O)C)C(=O)O4)C=CC=C3O)O)O)O

SMILES

CC1C(C(C(C(O1)OC2=C3C(=C4C(=C2)C5=C(C=C(C=C5O)C)C(=O)O4)C=CC=C3O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=C3C(=C4C(=C2)C5=C(C=C(C=C5O)C)C(=O)O4)C=CC=C3O)O)O)O

Other CAS RN

132417-97-1

synonyms

BE 12406B
BE-12406B

Origin of Product

United States

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